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Introduction

[Ala92]-p16 (84-103) is a synthetic peptide derived from the human p16INK4a tumor
suppressor protein. This peptide acts as a potent and specific inhibitor of Cyclin-Dependent
Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK®6). In complex with D-type cyclins,
CDK4 and CDKG®6 are critical regulators of the cell cycle, specifically driving the transition from
the G1 to the S phase. They achieve this by phosphorylating the Retinoblastoma protein (Rb),
which in its hypophosphorylated state, sequesters E2F transcription factors and prevents the
expression of genes required for DNA synthesis.[1][2][3] The dysregulation of the CDK4/6-
Cyclin D-Rb pathway is a common event in the development of various cancers, making CDK4
and CDKG6 attractive targets for cancer therapy.[4]

The [Ala92]-p16 (84-103) peptide mimics the inhibitory action of the endogenous p16INK4a
protein by binding to CDK4 and CDKG6, thereby preventing the phosphorylation of Rb.[5][6][7] It
has been shown to inhibit CDK4/cyclin D1 kinase activity with an IC50 value of approximately
1.5 pM. This makes it a valuable tool in kinase assays, not as a substrate, but as a reference
inhibitor for the screening and characterization of novel small molecule inhibitors of CDK4 and
CDKa®.

These application notes provide detailed protocols for utilizing [Ala92]-p16 (84-103) in a
CDK4/Cyclin D1 kinase inhibition assay. Two common assay formats are described: the ADP-
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Glo™ Kinase Assay, which measures the production of ADP, and the LanthaScreen™ TR-
FRET Kinase Assay, a binding assay.

Signaling Pathway of CDK4/6 Inhibition by p16

The following diagram illustrates the canonical pathway of cell cycle regulation by CDK4/6 and
its inhibition by p16.
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Quantitative Data Summary

The inhibitory activity of [Ala92]-p16 (84-103) and other relevant compounds against
CDKA4/Cyclin D1 is summarized in the table below. This data is essential for designing
experiments and for comparing the potency of novel inhibitors.
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. Reference

Compound Target Kinase IC50 (uM) Assay Type
Substrate
[Ala92]-p16 (84- ) In vitro kinase Retinoblastoma
CDK4/Cyclin D1 ~1.5 )

103) assay (RDb) protein
Palbociclib CDK4/Cyclin D1 0.011 Cell-free assay Not Specified
Ribociclib CDK4/Cyclin D1 0.008 Cell-free assay Not Specified
Abemaciclib CDK4/Cyclin D1 0.002 Cell-free assay Not Specified

Experimental Protocols

Protocol 1: CDK4/Cyclin D1 Inhibition Assay using ADP-
Glo™

This protocol describes a luminescent-based assay to measure the inhibition of CDK4/Cyclin
D1 by quantifying the amount of ADP produced in the kinase reaction.
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ADP-Glo™ Kinase Inhibition Assay Workflow
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Materials:

Enzyme: Recombinant human CDK4/Cyclin D1

o Substrate: Recombinant human Retinoblastoma (Rb) protein (C-terminal fragment)
o Reference Inhibitor: [Ala92]-p16 (84-103)

e Assay Kit: ADP-Glo™ Kinase Assay (Promega)

e ATP: 10 mM stock solution

» Kinase Buffer: 40 mM Tris-HCI (pH 7.5), 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT
o Plates: White, opaque 384-well assay plates

e Luminometer: Plate reader with luminescence detection capabilities

Procedure:

o Reagent Preparation:

o

Prepare a stock solution of [Ala92]-p16 (84-103) in sterile water.

o Prepare serial dilutions of [Ala92]-p16 (84-103) and test compounds in kinase buffer. A
typical starting concentration for [Ala92]-p16 (84-103) would be 100 pM.

o Prepare the kinase/substrate mixture by diluting CDK4/Cyclin D1 and Rb protein in kinase
buffer. The final concentrations will need to be optimized, but a starting point could be 5
ng/pL of enzyme and 0.2 pg/uL of substrate.

o Prepare the ATP solution in kinase buffer. The final concentration should be at or near the
Km of ATP for CDK4.

o Assay Protocol:

o Add 1 pL of the serially diluted compounds or [Ala92]-p16 (84-103) to the wells of a 384-
well plate. Include wells with buffer only for "no inhibitor" controls and wells with a high
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concentration of a known inhibitor for "maximum inhibition" controls.

o Add 2 uL of the kinase/substrate mixture to each well.

o Initiate the kinase reaction by adding 2 pL of the ATP solution to each well.
o Incubate the plate at 30°C for 1 hour.

o Stop the reaction by adding 5 pL of ADP-Glo™ Reagent to each well.

o Incubate at room temperature for 40 minutes to deplete the remaining ATP.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate at room temperature for 30-60 minutes.

o

Measure the luminescence using a plate reader.

o Data Analysis:

o The luminescent signal is proportional to the amount of ADP produced and thus to the
kinase activity.

o Calculate the percent inhibition for each concentration of the test compound and the
reference inhibitor ([Ala92]-p16 (84-103)) relative to the "no inhibitor" control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CDK4/Cyclin D1 Inhibition Assay using
LanthaScreen™ TR-FRET

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) based binding assay to measure the displacement of a fluorescently labeled tracer from
the kinase by an inhibitor.
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LanthaScreen™ TR-FRET Kinase Binding Assay Workflow
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Materials:

Enzyme: Recombinant human GST-tagged CDK4/Cyclin D1

e Antibody: LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

e Tracer: LanthaScreen™ Kinase Tracer (appropriate for CDK4)

o Reference Inhibitor: [Ala92]-p16 (84-103)

e Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35
o Plates: Black, low-volume 384-well assay plates

o Plate Reader: TR-FRET capable plate reader

Procedure:

» Reagent Preparation:

o Prepare a stock solution of [Ala92]-p16 (84-103) in sterile water.

o Prepare serial dilutions of [Ala92]-p16 (84-103) and test compounds in assay buffer.

o Prepare the Kinase/Antibody mixture by combining GST-CDK4/Cyclin D1 and Eu-anti-GST
antibody in assay buffer.

o Prepare the Kinase Tracer solution in assay buffer.

e Assay Protocol:

[¢]

Add 2.5 L of the serially diluted compounds or [Ala92]-p16 (84-103) to the wells of a 384-
well plate.

[¢]

Add 2.5 pL of the Kinase/Antibody mixture to each well.

o

Add 5 pL of the Kinase Tracer solution to each well.

[e]

Incubate the plate at room temperature for 1 hour, protected from light.
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» Data Acquisition and Analysis:

o Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at
615 nm (Europium donor) and 665 nm (Tracer acceptor).

o Calculate the emission ratio (665 nm / 615 nm) for each well.
o The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

o Calculate the percent inhibition based on the emission ratio and determine the IC50
values as described in the ADP-Glo™ protocol.

Conclusion

The [Ala92]-p16 (84-103) peptide is an indispensable tool for researchers engaged in the
discovery and development of CDK4/6 inhibitors. Its well-characterized inhibitory activity makes
it an ideal positive control and reference compound in a variety of kinase assay formats. The
detailed protocols provided herein offer a robust framework for the implementation of CDK4/6
inhibition assays, facilitating the accurate and reproducible assessment of novel therapeutic
candidates targeting this critical cancer pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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